(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(cyclopropyl)methanone
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Overview
Description
(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(cyclopropyl)methanone: is a chemical compound that features a pyrrolidine ring, a chloropyridine moiety, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(cyclopropyl)methanone typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Chloropyridine Moiety: This step involves the nucleophilic substitution reaction where the pyrrolidine ring is reacted with 3-chloropyridine in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the Cyclopropyl Group: The final step involves the reaction of the intermediate with a cyclopropylating agent such as cyclopropyl bromide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloropyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: The compound has potential as a lead compound in the development of new pharmaceuticals.
Industry
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(cyclopropyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or altering its function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- (3-Chloropyridin-4-yl)methanone
- Pyrrolidin-1-yl(cyclopropyl)methanone
- (3-Chloropyridin-4-yl)oxycyclopropane
Uniqueness
The uniqueness of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(cyclopropyl)methanone lies in its combination of functional groups, which imparts specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-cyclopropylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c14-11-7-15-5-3-12(11)18-10-4-6-16(8-10)13(17)9-1-2-9/h3,5,7,9-10H,1-2,4,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPUPFUMKJQIEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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